molecular formula No Data Available B1145644 Levosimendan Cyanoacetamide Hydrazone Impurity CAS No. 274263-65-9

Levosimendan Cyanoacetamide Hydrazone Impurity

Cat. No.: B1145644
CAS No.: 274263-65-9
M. Wt: 298.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levosimendan Cyanoacetamide Hydrazone Impurity is a chemical compound that is an impurity present in Levosimendan, a drug used to manage acutely decompensated congestive heart failure. The molecular formula of this compound is C14H14N6O2, and its molecular weight is 298.3 . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Levosimendan.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves several steps, starting with the preparation of the core structure of Levosimendan. The synthetic route typically includes the formation of a hydrazone linkage through the reaction of a hydrazine derivative with a cyanoacetamide compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is produced consistently and meets the required specifications for pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions

Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Levosimendan Cyanoacetamide Hydrazone Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Levosimendan Cyanoacetamide Hydrazone Impurity is not well-documented, but it is related to the parent compound, Levosimendan. Levosimendan increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner. This enhances cardiac contractility without increasing intracellular calcium levels. Additionally, Levosimendan opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levosimendan Cyanoacetamide Hydrazone Impurity is unique due to its specific hydrazone linkage and cyanoacetamide group, which differentiate it from other impurities and related compounds. This uniqueness is crucial for its role in pharmaceutical research and quality control .

Properties

CAS No.

274263-65-9

Molecular Formula

No Data Available

Molecular Weight

298.3

Synonyms

2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide;  2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.